molecular formula C18H19N5O B1242259 N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide

N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide

Cat. No. B1242259
M. Wt: 321.4 g/mol
InChI Key: PTJNIYFHKKUYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide is a member of pyridazines and a ring assembly.

Scientific Research Applications

Antiviral Properties

Research on triazolo[4,3-b]pyridazine derivatives, including compounds similar to N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide, has indicated promising antiviral activities. Notably, certain compounds within this chemical class have shown effectiveness against hepatitis A virus (HAV) in cell culture studies. For instance, a study by Shamroukh and Ali (2008) highlighted the antiviral potential of these compounds, particularly against HAV, using plaque reduction infectivity assays to determine virus count reduction upon treatment (Shamroukh & Ali, 2008).

Antiproliferative Activity

Another area of research interest is the antiproliferative activity of triazolo[4,3-b]pyridazine derivatives on various cell lines, including endothelial and tumor cells. Ilić et al. (2011) synthesized a small library of triazolo[4,3-b]pyridazin-6-yloxy derivatives and evaluated their ability to inhibit the proliferation of these cells. The study revealed that certain derivatives in this class could potentially serve as therapeutic agents in treating diseases characterized by abnormal cell proliferation (Ilić et al., 2011).

Structural and Computational Analysis

The triazolo[4,3-b]pyridazine core structure has also been the subject of structural and computational analyses to better understand its properties and potential applications. Sallam et al. (2021) conducted a study involving the synthesis of a specific triazolo[4,3-b]pyridazine compound, followed by detailed structural analysis using X-ray diffraction, DFT calculations, and Hirshfeld surface analysis. Such studies provide valuable insights into the molecular and electronic structure of these compounds, aiding in the rational design of new derivatives with desired biological activities (Sallam et al., 2021).

Anti-Diabetic Potential

The triazolo[4,3-b]pyridazine scaffold has also been explored for its potential in anti-diabetic drug development. Bindu et al. (2019) synthesized a series of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for Dipeptidyl peptidase-4 (DPP-4) inhibition, a key target in the treatment of type 2 diabetes. Their research demonstrated that certain derivatives exhibit significant DPP-4 inhibitory activity, suggesting their potential as anti-diabetic agents (Bindu et al., 2019).

properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C18H19N5O/c24-18(14-4-2-1-3-5-14)20-15-8-6-13(7-9-15)16-10-11-17-21-19-12-23(17)22-16/h6-12,14H,1-5H2,(H,20,24)

InChI Key

PTJNIYFHKKUYIF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3

solubility

11.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.